![molecular formula C18H22N4O3 B2397363 (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885179-66-8](/img/structure/B2397363.png)
(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, and its melting and boiling points would depend on its molecular weight and structure .Scientific Research Applications
Antidepressants
Piperazine-based compounds, including the one , are frequently found in biologically active compounds used in the realm of antidepressants . They are involved in the metabolism of novel antidepressants.
Antipsychotics
These compounds are also found in antipsychotic drugs . They play a crucial role in the treatment of mental and behavioral disorders.
Antihistamines
Piperazine-based compounds are used in antihistamines . These are drugs that treat allergic rhinitis and other allergies.
Antifungals and Antibiotics
These compounds are found in antifungal and antibiotic drugs . They are used to treat and prevent fungal and bacterial infections respectively.
Catalysis and Metal Organic Frameworks (MOFs)
Piperazine ring-based compounds find their application in the field of catalysis and metal organic frameworks (MOFs) . They are used in various industrial processes.
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial activity. They show modest activity against bacteria and fungi.
Diabetes Treatment Research
Piperazine derivatives, including the compound , have been identified as potential antidiabetic compounds. They have been studied for their effect on glucose homeostasis in type II diabetes models.
Anti-Tuberculosis Drug Development
This compound is also significant in developing anti-tuberculosis drugs. Modifications to the benzyl group on the piperazine C-ring have led to improved bioavailability and enhanced anti-tuberculosis activity in certain compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-18(24)22-10-8-21(9-11-22)14-16(12-19)17(23)20-13-15-6-4-3-5-7-15/h3-7,14H,2,8-11,13H2,1H3,(H,20,23)/b16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHYRNUTMEAQH-JQIJEIRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate |
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